

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid chemical properties

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Compound of Interest

Compound Name: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

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An In-depth Technical Guide to **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid**

Introduction

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry.^[1] Its structure, featuring a phenylboronic acid moiety functionalized with a cyclopropyl ester group, makes it particularly useful in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science. Boronic acids are generally stable, exhibit low toxicity, and are easily synthesized, making them versatile intermediates in organic chemistry.^[1]

Chemical and Physical Properties

The fundamental properties of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value
CAS Number	1217501-08-0[2][3][4]
Molecular Formula	C ₁₁ H ₁₃ BO ₄ [2][3][4]
Molecular Weight	220.03 g/mol [2][3]
Purity	Typically ≥97%[2][4]
Predicted Boiling Point	396.3 ± 52.0 °C[5]
Predicted Density	1.26 ± 0.1 g/cm ³ [5]
Predicted pKa	7.90 ± 0.40[5]
Storage Temperature	-20°C[3][6]

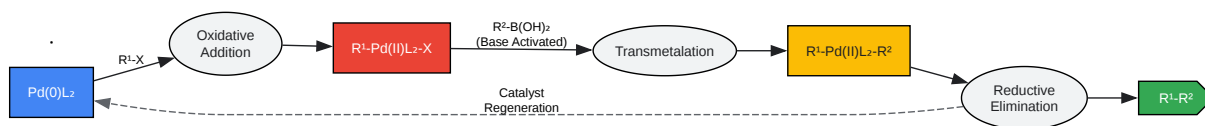
Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] The boronic acid group reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl compound.[9]

The cyclopropyl and methoxycarbonyl groups on the molecule provide specific steric and electronic properties, making it a key intermediate for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** is not detailed in the provided results, a general experimental procedure for a Suzuki-Miyaura coupling can be adapted. The following protocol outlines the key steps for coupling a generic aryl boronic acid with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling

Materials:

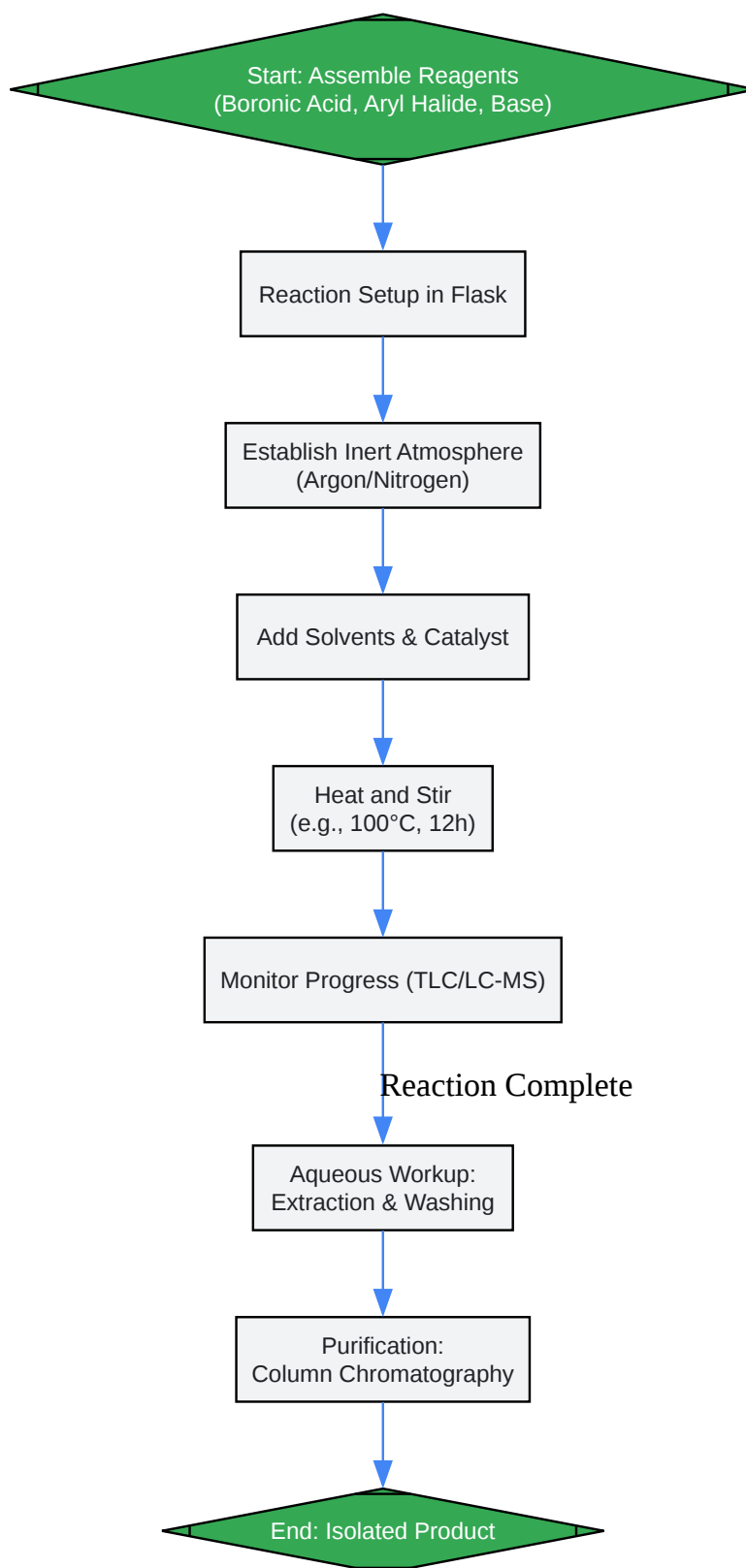
- Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)
- **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** (1.1 - 1.5 eq)
- Palladium Catalyst (e.g., Pd(OAc)_2 , $\text{Pd(PPh}_3)_4$) (0.01 - 0.05 eq)
- Ligand (e.g., Triphenylphosphine, PCy_3) (if required by catalyst)
- Base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3) (2.0 - 3.0 eq)
- Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid**, and the base.

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system, followed by the palladium catalyst and ligand.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir overnight.[\[10\]](#)
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
[\[10\]](#)
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with an organic solvent (e.g., ethyl acetate) and water.[\[8\]](#)
 - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
 - Extract the aqueous layer with the organic solvent.[\[8\]](#)
 - Combine the organic extracts and wash with brine.[\[8\]](#)
- Purification:
 - Dry the combined organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product using flash column chromatography on silica gel to yield the final biaryl product.[\[1\]](#)

Experimental Workflow Diagram



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Drug Development

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable building block for drug discovery and development.[7] The methoxycarbonyl group provides a handle for further chemical modifications, such as conversion to amides or other ester derivatives, which are common functionalities in biologically active molecules.[7] The cyclopropyl ring is a desirable motif in medicinal chemistry as it can improve metabolic stability, binding affinity, and potency of drug candidates.[11] This reagent is therefore used in the synthesis of novel therapeutic agents and advanced organic materials.[7]

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